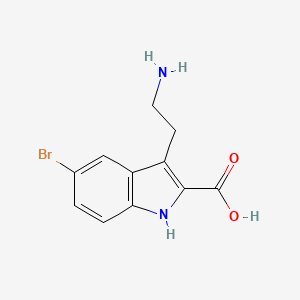

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by functionalization to introduce the amino-ethyl, bromo, and carboxylic acid groups. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the types and connectivity of atoms in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino-ethyl and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions. The bromine atom could also be reactive, particularly in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity/basicity, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational chemistry methods .Scientific Research Applications

Drug Development

This compound has been used in the development of drugs . Nucleic acids have unique properties that play two essential roles in drug development as drug targets and as drugs . Various antisense and functional nucleic acids can be valuable tools in drug discovery . This compound could potentially be used in the development of new drugs due to its unique properties .

Neurotransmitter

The compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans . The conformational flexibility of the ethylamine or N -acetyl-ethylamine side chain plays an important role in its binding to receptor sites .

Antioxidant Activity

Tryptamine, as well as other indole derivatives, are very efficient antioxidants, protecting both lipids and proteins from peroxidation . It is known that the indole structure influences their antioxidant efficacy in biological systems .

Gene Expression Control

Nucleic acids have been suitable tools for engineering biosensors for various in vitro and in vivo applications . New natural mechanisms for the control of gene expression have been discovered based on various types of RNAs .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-aminoethyl)-5-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVYWTHMYHGKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)

![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)

![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)